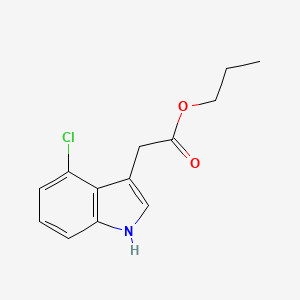

Propyl (4-chloro-1H-indol-3-yl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

196881-06-8 |

|---|---|

Molecular Formula |

C13H14ClNO2 |

Molecular Weight |

251.71 g/mol |

IUPAC Name |

propyl 2-(4-chloro-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C13H14ClNO2/c1-2-6-17-12(16)7-9-8-15-11-5-3-4-10(14)13(9)11/h3-5,8,15H,2,6-7H2,1H3 |

InChI Key |

WLYNJPBOVOJHBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC1=CNC2=C1C(=CC=C2)Cl |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. While specific spectral data for Propyl (4-chloro-1H-indol-3-yl)acetate is not extensively published, the expected chemical shifts can be inferred from data on analogous indole (B1671886) derivatives. nih.govresearchgate.netmdpi.com

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the indole ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the protons of the propyl ester group. The indole NH proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The protons on the benzene (B151609) ring portion of the indole nucleus will exhibit splitting patterns influenced by the 4-chloro substituent. The H5 and H6 protons are expected to be doublets, while the H7 proton will likely be a doublet of doublets. The H2 proton on the pyrrole (B145914) ring of the indole will appear as a singlet. The methylene protons adjacent to the carbonyl group (CH₂) and the protons of the propyl group (OCH₂, CH₂, CH₃) will have characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would be expected to show signals for the carbonyl carbon of the ester, the carbons of the indole ring, and the carbons of the propyl group. The presence of the electron-withdrawing chlorine atom at the C4 position will influence the chemical shifts of the aromatic carbons. Data from related halogenated indole alkaloids can provide a reference for these shifts. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole NH | > 8.0 (s, br) | - |

| C2-H | ~7.2 (s) | ~124 |

| C4 | - | ~128 |

| C5-H | ~7.1 (d) | ~122 |

| C6-H | ~7.0 (t) | ~120 |

| C7-H | ~7.5 (d) | ~111 |

| CH₂ (acetate) | ~3.7 (s) | ~31 |

| C=O (ester) | - | ~172 |

| O-CH₂ (propyl) | ~4.0 (t) | ~66 |

| CH₂ (propyl) | ~1.7 (sextet) | ~22 |

| CH₃ (propyl) | ~0.9 (t) | ~10 |

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

2D NMR Techniques

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, within the propyl chain and the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula C₁₃H₁₄ClNO₂. The electron-impact mass spectrometry of indole derivatives often shows characteristic fragmentation patterns. scirp.orgresearchgate.net The molecular ion peak [M]⁺ would be observed, along with a prominent [M+2]⁺ peak due to the isotopic abundance of ³⁷Cl.

Expected Fragmentation Pattern

The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for esters is the loss of the alkoxy group, which in this case would be the propyloxy radical (•OCH₂CH₂CH₃) or propene via a McLafferty rearrangement. Another significant fragmentation pathway for indole derivatives involves the cleavage of the side chain at the C3 position, leading to the formation of a stable 4-chloro-1H-indol-3-ylmethylene cation.

Interactive Data Table: Predicted HRMS Fragments

| m/z (predicted) | Fragment Identity |

| 251.0713 | [M]⁺ (C₁₃H₁₄³⁵ClNO₂) |

| 253.0684 | [M+2]⁺ (C₁₃H₁₄³⁷ClNO₂) |

| 192.0216 | [M - OCH₂CH₂CH₃]⁺ |

| 178.0059 | [M - CH₂COOCH₂CH₂CH₃]⁺ |

| 150.0111 | [4-chloro-1H-indol-3-yl]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond of the indole, the C=O bond of the ester, and the C-O bond of the ester, as well as the C-Cl bond. Theoretical studies and experimental spectra of related compounds like indole-3-acetic acid provide a basis for these assignments. researchgate.netchemicalbook.comnih.gov

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (indole) | 3400-3300 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=O (ester) | 1750-1735 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-O (ester) | 1300-1000 | Stretching |

| C-Cl | 800-600 | Stretching |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. It would also provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. While specific crystallographic data for this compound is not available, studies on related 3-chloroindole derivatives have been reported. nih.gov It is expected that the indole ring would be essentially planar, and the propyl acetate side chain would adopt a specific conformation to minimize steric hindrance. Hydrogen bonding involving the indole N-H group is a likely feature of the crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. For this compound, a reversed-phase HPLC method would likely be employed for purity analysis. nih.govcreative-proteomics.comresearchjournal.co.inresearchgate.net

Typical HPLC Conditions

A typical HPLC setup for the analysis of an indole ester would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of acid like acetic or formic acid to ensure good peak shape). Detection is commonly performed using a UV detector, as the indole ring is a strong chromophore. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis of purity.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Propyl (4-chloro-1H-indol-3-yl)acetate, DFT calculations are instrumental in predicting its fundamental chemical and physical properties.

Electronic Structure and Molecular Geometry Optimization: The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state). Using DFT methods such as B3LYP with a basis set like 6-31++G(d,p), researchers can calculate the equilibrium geometry, bond lengths, bond angles, and dihedral angles. nih.gov For this compound, key parameters would include the planarity of the indole (B1671886) ring, the orientation of the chloro substituent at the C4 position, and the conformation of the propyl acetate (B1210297) side chain at the C3 position. The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com

Spectroscopic Property Prediction: Once the geometry is optimized, DFT can predict various spectroscopic properties.

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.gov This allows for the assignment of specific vibrational modes to functional groups within the molecule, such as the N-H stretch of the indole ring, the C=O stretch of the ester, and the C-Cl stretch.

NMR Spectroscopy: DFT can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical shifts, when compared to experimental data, help confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Visible absorption spectrum, providing information on the wavelengths of maximum absorption (λmax). mdpi.com

A summary of typical parameters obtained from DFT calculations for an indole derivative is presented below.

| DFT-Calculated Property | Predicted Value/Information | Significance |

| HOMO Energy | -5.6 to -6.0 eV | Region of electron donation; susceptibility to electrophilic attack |

| LUMO Energy | -1.0 to -1.5 eV | Region of electron acceptance; susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~2.0 - 3.5 Debye | Measures molecular polarity, influencing solubility and intermolecular forces |

| Optimized Bond Lengths | C=O: ~1.22 Å, C-Cl: ~1.75 Å | Provides the most stable geometric structure |

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding how this compound might interact with biological targets.

Methodology: The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then evaluates thousands of possible poses, ranking them based on binding affinity or energy. These scores estimate the strength of the ligand-receptor interaction.

Applications and Findings: Derivatives of indole-3-acetic acid are known to interact with a variety of proteins. For instance, chlorinated indole analogs have been studied for their binding to auxin receptor proteins like TIR1. nih.gov Docking simulations for this compound could reveal key interactions within a target's active site. Expected interactions would include:

Hydrogen Bonding: The N-H group of the indole ring and the carbonyl oxygen of the ester are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The indole ring and the propyl chain can form hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The chlorine atom at the C4 position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

A hypothetical docking result table for this compound with a protein target is shown below.

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) | Distance (Å) |

| Hydrogen Bond | Indole N-H | Aspartic Acid (ASP) | 2.9 |

| Hydrogen Bond | Ester C=O | Serine (SER) | 3.1 |

| Hydrophobic | Indole Ring | Leucine (LEU), Valine (VAL) | 3.5 - 4.5 |

| Halogen Bond | 4-Chloro group | Glycine (GLY) backbone oxygen | 3.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For a class of compounds like indole derivatives, QSAR can be used to predict the biological efficacy of new analogs such as this compound.

Model Development: A QSAR model is built using a "training set" of compounds with known activities. nih.gov Various molecular descriptors are calculated for each compound. These descriptors quantify physicochemical properties such as:

Electronic Properties: Dipole moment, partial charges.

Steric Properties: Molecular volume, surface area.

Hydrophobic Properties: Log P (partition coefficient).

Topological Indices: Descriptors of molecular connectivity.

Multiple linear regression or machine learning algorithms are then used to create a mathematical equation linking these descriptors to activity. mdpi.com Studies on indole derivatives have shown that lipophilicity (Log P) and specific electronic features are often critical for activity. researchgate.netnih.gov

Predictive Application: Once a statistically valid QSAR model is developed (indicated by high r² and q² values), it can predict the activity of compounds not in the training set. nih.gov By calculating the relevant descriptors for this compound, its potential biological activity (e.g., anti-inflammatory, antimicrobial, or hormonal activity) could be estimated before its synthesis and testing.

| QSAR Model Descriptor | Description | Influence on Activity (Example) |

| Log P | Octanol-water partition coefficient | Positive correlation; higher lipophilicity may increase membrane permeability |

| Dipole Moment | Measure of molecular polarity | Optimal range required; affects solubility and receptor binding |

| Molecular Weight | Mass of the molecule | Can influence diffusion and fit within a binding pocket |

| Halogen Substitution | Presence of Cl at C4 position | Often increases potency through enhanced binding or altered electronic properties nih.gov |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the flexible propyl acetate side chain is the primary focus of such analysis.

Rotational Isomers (Rotamers): Rotation around the C-C and C-O single bonds of the propyl acetate group gives rise to various rotamers with different potential energies. The stability of these conformers is influenced by:

Torsional Strain: Eclipsing interactions between atoms or groups on adjacent carbons increase energy. Staggered conformations are energetically favored. lumenlearning.com

Steric Hindrance: Repulsive interactions between bulky groups that are close in space. The interaction between the propyl group and the indole ring can restrict certain conformations.

Energy Landscape Mapping: By systematically rotating the bonds and calculating the potential energy for each conformation, an energy landscape map can be generated. This map identifies the lowest-energy (most stable) conformations and the energy barriers for interconversion between them. Understanding the preferred conformation is vital, as the bioactive conformation (the shape the molecule adopts when binding to a target) is often a low-energy conformer. The principles of alkane conformational analysis, such as avoiding gauche interactions between large groups, apply to the propyl chain. lumenlearning.com

Theoretical Mechanistic Elucidation of Chemical Reactions Involving Indole Derivatives

Computational chemistry can be used to explore the reaction mechanisms for the synthesis or metabolism of indole derivatives. Theoretical studies can map out the entire reaction pathway, identifying transition states and intermediates.

Synthesis Pathways: The synthesis of indole-3-acetic acid derivatives can occur through various routes, such as the Fischer indole synthesis or reactions starting from indole and a side-chain precursor. wikipedia.orgacs.org For this compound, a likely synthesis involves the esterification of (4-chloro-1H-indol-3-yl)acetic acid with propanol (B110389). DFT calculations can model this reaction by:

Calculating the energies of reactants, products, and potential intermediates.

Locating the transition state structure for the rate-limiting step.

Determining the activation energy, which provides insight into the reaction rate.

Metabolic Pathways: In a biological context, indole-3-acetic acid and its derivatives can be synthesized from tryptophan or metabolized through various enzymatic reactions. nih.govosti.govmdpi.com Computational methods like quantum mechanics/molecular mechanics (QM/MM) can simulate these enzyme-catalyzed reactions. For this compound, studies could investigate its potential hydrolysis back to the parent acid by esterase enzymes or other metabolic transformations on the indole ring.

Investigation of Biological Activities in Non Clinical Contexts

Plant Growth Regulation Activity of 4-chloro-1H-indol-3-yl Acetate (B1210297) Derivatives

Propyl (4-chloro-1H-indol-3-yl)acetate is an ester of 4-chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring halogenated auxin found in various plants, particularly in the seeds of legumes like peas, lentils, and broad beans. wikipedia.orgpublications.gc.ca Synthetic auxinic herbicides, which mimic the action of the natural plant hormone indole-3-acetic acid (IAA), were among the first selective herbicides developed. pressbooks.pub They are known to cause physiological effects similar to high doses of IAA, leading to uncontrolled growth in sensitive plants. unl.edu The esters of 4-Cl-IAA, including the propyl ester, often exhibit significant, and sometimes enhanced, auxin activity. nih.govresearchgate.net

Compounds like 4-Cl-IAA and its derivatives act as auxin mimics, eliciting physiological responses typically regulated by the endogenous auxin, IAA. pressbooks.pubunl.edu The primary mechanism of auxin perception in plants involves a co-receptor complex consisting of an F-box protein from the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. nih.gov Auxin acts as a "molecular glue," stabilizing the interaction between these two proteins, which leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor. nih.gov This degradation liberates Auxin Response Factors (ARFs), transcription factors that then regulate the expression of auxin-responsive genes. nih.gov

Interestingly, a significant discrepancy has been noted for 4-Cl-IAA, where its biological activity is substantially higher than what would be predicted by its binding affinity to certain auxin-binding sites (ABP1) when compared to other auxins like 1-naphthylacetic acid (1-NAA). oup.com While the TIR1/AFB complex is the established primary receptor, this observation suggests complex interactions within the auxin signaling pathway. oup.com Different TIR1/AFB-Aux/IAA pairings exhibit varied affinities for auxin, allowing for a highly nuanced and tissue-specific response to different auxin signals. nih.gov The high potency of halogenated auxins may stem from how they interact with these specific co-receptor pairs.

Derivatives of 4-chloro-1H-indol-3-yl acetate have been shown to be powerful modulators of various plant developmental processes.

Cell Elongation: In bioassays, 4-Cl-IAA and its esters demonstrated stronger elongation activity in Avena (oat) coleoptiles than the endogenous auxin IAA. nih.gov Similarly, 4-Cl-IAA was found to be much more active in stimulating the elongation of maize coleoptile segments compared to IAA. oup.comnih.gov

Root Formation: Esters of 4-Cl-IAA induce significant physiological changes in seedlings, including severe swelling and the formation of numerous lateral roots in black gram (Vigna mungo) seedlings, even at low concentrations. nih.gov In studies with Serissa japonica cuttings, these esters strongly promoted adventitious root formation, with the ethyl and allyl esters showing activity about three times higher than that of indole-3-butyric acid (IBA), a compound commonly used to promote rooting. nih.gov

Fruit Development: In pea plants (Pisum sativum), 4-Cl-IAA is crucial for fruit development. It is believed to move from the young seeds into the pericarp (pod), where it is required for normal pod elongation. nih.gov Research has shown that 4-Cl-IAA can substitute for the presence of seeds in stimulating pericarp growth and regulating gibberellin metabolism, a key process in fruit development. researchgate.netoup.com

A consistent finding across multiple studies is that 4-Cl-IAA and its derivatives exhibit significantly higher biological potency than the most common endogenous auxin, IAA, in a variety of bioassays. researchgate.netnih.gov This enhanced activity is observed even in plant species like maize and oats, where 4-Cl-IAA does not naturally occur. researchgate.net

One plausible, though not definitively proven, explanation for this superior activity is that 4-Cl-IAA may have a reduced rate of metabolic degradation within the plant compared to IAA, allowing it to persist and act for longer periods. nih.gov

Table 1: Comparative Biological Activity of 4-Cl-IAA Derivatives and Endogenous Auxins

| Compound/Derivative | Bioassay | Observed Activity Compared to Endogenous Auxin | Reference |

|---|---|---|---|

| 4-Cl-IAA and its esters (methyl, ethyl, allyl) | Avena coleoptile elongation | Stronger elongation activity than IAA. | nih.gov |

| 4-Cl-IAA | Maize coleoptile elongation | Much more active in stimulating elongation than IAA. | nih.gov |

| 4-Cl-IAA | Madeira vine growth | Estimated to be 10 times more active than IAA. | biorxiv.org |

| 4-Cl-IAA Ethyl and Allyl Esters | Adventitious root formation in Serissa japonica | Approximately 3 times the activity of Indole-3-butyric acid (IBA). | nih.gov |

The biosynthesis of 4-Cl-IAA has been elucidated in pea (Pisum sativum) and represents a distinct branch from the primary IAA synthesis pathway. nih.govoup.com The process does not involve the direct chlorination of IAA. oup.com Instead, the pathway begins with the amino acid tryptophan, which is chlorinated to form 4-chlorotryptophan (4-Cl-Trp). wikipedia.orgnih.gov

Following this initial halogenation, the biosynthesis proceeds via a pathway parallel to that of IAA. oup.comnih.govutas.edu.au The 4-Cl-Trp is converted into the novel intermediate 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by the action of aminotransferases, specifically TRYPTOPHAN AMINOTRANSFERASE RELATED1 (PsTAR1) and TRYPTOPHAN AMINOTRANSFERASE RELATED2 (PsTAR2). nih.govoup.comresearchgate.net From 4-Cl-IPyA, the pathway continues to the final product, 4-Cl-IAA. This entire process occurs alongside the conventional synthesis of IAA from tryptophan via indole-3-pyruvic acid (IPyA). nih.govoup.com As noted previously, the metabolic fate of 4-Cl-IAA appears to involve slower degradation compared to IAA, contributing to its high bioactivity. nih.gov

Antimicrobial Research (In Vitro Studies)

In addition to their role in plant physiology, indole (B1671886) derivatives, including halogenated forms like 4-chloroindole (B13527), have been investigated for their antimicrobial properties. nih.gov Research indicates that the presence and position of a halogen atom on the indole ring can be essential for antibacterial and antibiofilm activities. frontiersin.orgnih.govresearchgate.net

In vitro studies have demonstrated the efficacy of 4-chloroindole, the core structure of this compound, against a range of bacteria. Quantitative structure-activity relationship (QSAR) analyses have revealed that the substitution of a chlorine or bromine atom at the 4th or 5th position of the indole ring is critical for potent activity against bacteria such as Vibrio parahaemolyticus and uropathogenic Escherichia coli (UPEC). nih.govresearchgate.netnih.gov

Antibacterial Efficacy: The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy. Studies have reported specific MIC values for 4-chloroindole against various pathogens.

Table 2: In Vitro Antibacterial Efficacy of 4-Chloroindole

| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Vibrio parahaemolyticus | 50 µg/mL | nih.govresearchgate.net |

| Vibrio harveyi | 50 µg/mL | researchgate.net |

| Uropathogenic Escherichia coli (UPEC) | 75 µg/mL | nih.govfrontiersin.org |

| Staphylococcus aureus | 50 µg/mL | frontiersin.org |

| Acinetobacter baumannii | 50 µg/mL | frontiersin.org |

| Candida albicans | 50 µg/mL | frontiersin.org |

Proposed Mechanisms of Action: The antibacterial effects of chloroindoles are believed to result from multiple mechanisms:

Membrane Disruption: A primary proposed mechanism is the disruption of the bacterial cell membrane. mdpi.com Treatment with 4-chloroindole has been shown to cause visible damage to the cell membranes of V. parahaemolyticus. nih.govresearchgate.net Some indole conjugates are capable of perturbing the membranes of both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria. mdpi.com

Inhibition of Virulence Factors: Chloroindoles effectively inhibit the production of virulence factors that are critical for bacterial pathogenicity. This includes the inhibition of biofilm formation, bacterial motility (swarming and swimming), and the production of proteases. frontiersin.orgnih.govnih.gov

Downregulation of Gene Expression: Gene expression analysis in UPEC has shown that chloroindoles significantly downregulate the expression of virulence genes associated with adhesion, stress regulation, and toxin production. nih.gov

Enzyme Inhibition: For some indole derivatives, a proposed mechanism involves the inhibition of essential enzymes. For instance, certain aminoguanidine-indole derivatives have been found to inhibit dihydrofolate reductase (DHFR), an important enzyme in folate synthesis. nih.gov

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Halogenation (e.g., 4-chloro Substitution) on Biological Profiles

The presence and position of a halogen atom on the indole (B1671886) ring significantly modulate the biological activity of indole-3-acetic acid (IAA) derivatives. The 4-chloro substitution, in particular, confers distinct properties compared to the parent compound, IAA.

Halogenated IAAs, including 4-chloroindole-3-acetic acid (4-Cl-IAA), have demonstrated notable cytotoxicity, making them candidates for evaluation as prodrugs in enzyme-directed cancer therapies. nih.gov In studies using horseradish peroxidase to oxidize IAA derivatives, the halogenated versions were found to be the most cytotoxic. nih.gov The high biological activity of 4-Cl-IAA is often attributed to its increased resistance to peroxidase-mediated oxidation compared to the non-halogenated IAA. tandfonline.com

In the context of plant biology, 4-Cl-IAA is a naturally occurring, potent plant hormone, or auxin, found in the seeds of various plants, especially legumes like peas. publications.gc.cawikipedia.orgnih.gov Its activity in promoting plant growth, such as coleoptile elongation in oats (Avena), is significantly stronger than that of IAA. researchgate.nettandfonline.com For instance, 4-Cl-IAA can produce a tenfold increase in Avena coleoptile elongation compared to IAA. tandfonline.com Similarly, 5-chloro- and 6-chloroindoleacetic acids are also recognized as very potent auxins. researchgate.net The introduction of a chlorine atom at the C-5 position of the indole ring has been shown to increase cytotoxic activity in certain cancer cell lines. mdpi.com The strategic placement of halogen derivatives (such as F, Cl, or Br) at the 5- or 7-position of the indole scaffold can influence cytotoxicity. mdpi.com

The herbicidal effects of 4-Cl-IAA are thought to be mediated by the induction of abnormal ethylene (B1197577) levels in plant tissues, leading to senescence. publications.gc.ca This has led to the hypothesis that 4-Cl-IAA may function as a "death hormone," used by maturing seeds to mobilize nutrients from the parent plant. wikipedia.org

Role of the Propyl Ester Moiety in Biological Activity and Bioavailability

The esterification of the carboxylic acid group of 4-Cl-IAA into a propyl ester is a critical modification that influences the compound's biological activity and its ability to permeate biological membranes. Ester groups can enhance a molecule's lipophilicity, which often improves its transport across cell membranes and, consequently, its bioavailability. researchgate.netscirp.orgnih.gov This strategy is frequently employed in drug design to create prodrugs—inactive or less active molecules that are converted into the active form within the body. researchgate.netscirp.orgnumberanalytics.com

In plant studies, various esters of 4-Cl-IAA, including the propyl ester, have demonstrated potent biological effects. tandfonline.com A study comparing different alkyl esters of 4-Cl-IAA found that the methyl, ethyl, and allyl esters exhibited biological activities as strong as the free acid itself in promoting Avena coleoptile elongation. tandfonline.comoup.com The 1-propyl ester showed activity that was intermediate between that of 4-Cl-IAA and standard IAA. tandfonline.com

However, for other plant responses, the esters can be even more potent than the free acid. researchgate.nettandfonline.com For example, all tested esters of 4-Cl-IAA (with the exception of the bulky tert-butyl ester) were more effective at inhibiting Chinese cabbage hypocotyl growth than the free acid. researchgate.nettandfonline.com Furthermore, the ethyl and allyl esters showed adventitious root formation-promoting activity approximately three times greater than that of indole-3-butyric acid, a compound commonly used for this purpose. researchgate.nettandfonline.com This suggests that the ester moiety, including the propyl group, plays a significant role in enhancing certain agrochemical activities. The increased activity of the esters is often linked to improved cellular permeability. researchgate.net

Influence of Indole Ring Substitutions on Pharmacological and Agrochemical Potency

The indole ring is a highly "privileged" scaffold in medicinal chemistry, meaning its structure is a recurring motif in a multitude of bioactive compounds, including many approved drugs. nih.govresearchgate.netmdpi.comnih.gov Its versatility allows for a wide range of substituents at various positions (N-1, C-2 to C-7) to modulate pharmacological and agrochemical potency. nih.gov

In agrochemical applications, substitutions on the indole ring of IAA have profound effects. Besides the 4-chloro substitution, other modifications have been explored. For example, 4-methylindole-3-acetic acid (4-CH₃-IAA) showed weak root formation promotion despite strong activity in other plant assays, while 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA) displayed strong root-promoting activity, even higher than that of indole-3-butyric acid at certain concentrations. researchgate.net This highlights that the electronic properties of the substituent at the 4-position are critical.

In the context of pharmacology, particularly in anticancer drug design, the indole scaffold is a cornerstone. nih.govresearchgate.netekb.eg The introduction of different groups on the indole ring can target various cellular mechanisms. For instance, modifications can lead to compounds that inhibit protein kinases, histone deacetylases (HDACs), or tubulin polymerization—all critical targets in cancer therapy. nih.govmdpi.comnih.gov Structure-activity relationship studies have shown that introducing an aryl group substituted with bromine at the 3- or 5-position of an indole scaffold can enhance tyrosine kinase inhibition. mdpi.com In the development of HIV fusion inhibitors, replacing the indole ring with a benzimidazole (B57391) ring was one of the strategies used to optimize activity. nih.gov The site of attachment of the indole ring to a core molecular motif is also crucial; a study on tubulin inhibitors found that a 6-indolyl compound had improved cytotoxic potency and metabolic stability compared to its 5-indolyl isomer. nih.gov

Modifications to the Acetate (B1210297) Side Chain and Linkers for Activity Optimization

Alterations to the acetate side chain at the C-3 position of the indole ring provide another avenue for optimizing biological activity. This part of the molecule is crucial for its interaction with biological targets.

In auxin-like compounds, the length and composition of the side chain are determining factors for activity. Indole-3-propionic acid (IPA) and indole-3-butyric acid (IBA) are other examples of auxins where the side chain differs from the acetate group of IAA. mdpi.com While the degradation pathways for IAA are well-studied, similar pathways for IPA and IBA have not been reported, suggesting that the side chain influences metabolic stability. mdpi.com

In medicinal chemistry, modifications to linkers and side chains are a common strategy for activity optimization. For example, in a series of anti-inflammatory derivatives of indomethacin (B1671933) (which contains a substituted indole core), the carboxylic acid of the acetate side chain was converted into various amides, creating new compounds with different biological profiles. nih.gov In the development of anticancer agents, the introduction of a double bond and an ester group at position 3 has been shown to increase cytotoxicity. mdpi.com Furthermore, linking the indole scaffold to other pharmacologically active motifs via different linkers is a strategy to create hybrid molecules with potentially enhanced or dual activities. researchgate.net For instance, the design of tubulin inhibitors has involved linking an indole moiety to an imidazopyridine core, where the nature of this linkage is key to potency. nih.gov

Design and Synthesis of Novel Analogues for Targeted Research Applications

The chemical tractability of the indole scaffold makes it an excellent starting point for the design and synthesis of novel analogues for specific research purposes, particularly in the development of targeted therapies. nih.govekb.egnih.gov Synthetic strategies often begin with a known bioactive indole compound, which is then systematically modified to improve its potency, selectivity, and pharmacokinetic properties.

One major area of focus is the development of anticancer agents. ekb.egnih.gov For example, novel indole-based compounds have been designed as inhibitors of the Bcl-2 protein, which is involved in preventing apoptosis (programmed cell death) in cancer cells. nih.gov In one study, molecular docking was used to guide the design of compounds that could bind effectively to the Bcl-2 binding site. nih.gov Another approach involves the synthesis of indole derivatives that act as tubulin polymerization inhibitors, disrupting the cellular machinery required for cell division. nih.govnih.gov

Synthesis of these novel analogues can be achieved through various chemical reactions. Fischer indole synthesis is a classic method used to create the core indole structure from a phenylhydrazine (B124118) and an aldehyde or ketone. orientjchem.org Modern synthetic methods, such as the Leimgruber–Batcho indole synthesis, often utilizing microwave-assisted reactions, allow for the efficient preparation of a variety of substituted indoles. researchgate.net Multicomponent reactions (MCRs) offer another efficient route, allowing for the construction of complex molecules, such as indole-substituted furanones, in a single step. mdpi.com These synthetic approaches enable the creation of diverse libraries of indole-based compounds that can be screened for activity against specific biological targets. nih.govnih.gov

Applications in Chemical Biology and Research Tools

Utility as Biochemical Probes for Target Identification in Biological Systems

While direct studies detailing the use of propyl (4-chloro-1H-indol-3-yl)acetate as a biochemical probe are not extensively documented in publicly available literature, its structural characteristics make it a viable candidate for such applications. The core principle of using a small molecule as a probe is to identify its interacting partners within a complex biological milieu, such as a cell lysate. This is often achieved through chemical proteomics, where the small molecule is modified to include a reactive group or a reporter tag.

For instance, this compound could be functionalized with a photo-reactive group, such as a diazirine or an aryl azide. Upon exposure to UV light, this modified probe would covalently bind to any proteins in close proximity, presumably its biological targets. Subsequent enrichment of these cross-linked proteins and analysis by mass spectrometry would allow for their identification. Alternatively, the compound could be tethered to a solid support, like agarose (B213101) beads, to create an affinity matrix for capturing binding proteins from a cell extract.

The de-esterified form of the title compound, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a known natural auxin that interacts with the TIR1/AFB F-box proteins, which are components of the SCF E3 ubiquitin ligase complex. A this compound-based probe could, therefore, be instrumental in further dissecting the components of the auxin signaling pathway and identifying novel or less abundant interacting proteins that may modulate the response.

Development of Fluorescent Auxin Derivatives for Cellular and Subcellular Imaging

The visualization of small molecules within living cells is a powerful technique for understanding their spatial and temporal dynamics. Fluorescently tagged molecules are indispensable tools for such studies. Although there is a lack of specific reports on fluorescent derivatives of this compound, the indole (B1671886) scaffold is amenable to the attachment of fluorophores.

A common strategy would be to synthesize an analog of this compound that incorporates a fluorescent dye, such as a coumarin, fluorescein, or rhodamine derivative. The position of attachment would need to be carefully chosen to minimize disruption of the molecule's biological activity. The resulting fluorescent probe could then be introduced into living plant cells or protoplasts and its localization and movement tracked using fluorescence microscopy. This would provide invaluable insights into the subcellular distribution of the auxin, its transport between cells, and how these processes are affected by different stimuli or genetic mutations.

Role as Synthetic Intermediates for More Complex Chemical Entities (e.g., Platinum Complexes, Natural Alkaloids)

Functionalized indole-3-acetic acid esters are valuable intermediates in organic synthesis. A closely related compound, propyl 2-(1H-indol-3-yl)acetate, has been reported as a starting material for the synthesis of platinum complexes with potential antitumor activity. nih.gov This suggests a similar potential for this compound, where the indole moiety could serve as a ligand for the platinum center, and the chloro- substituent could be used to modulate the electronic properties and, consequently, the biological activity of the final complex.

The indole ring is the core structural motif of a vast and diverse class of natural products known as indole alkaloids, many of which possess significant pharmacological properties. While direct evidence for the use of this compound in the total synthesis of a specific natural alkaloid is not prominent, its structure represents a pre-functionalized building block. The chloro-substituent and the acetate (B1210297) group offer synthetic handles for elaboration into more complex polycyclic systems that characterize alkaloids like strychnine, reserpine, or vinblastine.

The following table summarizes the potential synthetic applications of this compound:

| Target Molecule Class | Potential Role of this compound | Key Structural Features |

| Platinum Complexes | Ligand for the platinum center | Indole ring system, chloro-substituent |

| Natural Alkaloids | Functionalized building block | Indole core, acetate group for further modification |

Contribution to Mechanistic Understanding of Phytohormone Signaling Pathways

This compound serves as a pro-auxin, a molecule that is converted into an active auxin within plant tissues. Upon cellular uptake, the propyl ester is likely hydrolyzed by endogenous esterases to release 4-chloroindole-3-acetic acid (4-Cl-IAA), a potent natural auxin. This controlled release mechanism makes the compound a useful tool for studying auxin signaling.

By applying the esterified form, researchers can bypass some of the complexities of auxin transport and metabolism that can occur with the direct application of the free acid. This allows for a more precise perturbation of the auxin signaling cascade at a specific time and in a specific tissue. The use of such pro-auxins has been instrumental in dissecting the auxin signaling pathway, which primarily involves the perception of auxin by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors. The study of compounds like this compound helps to confirm the roles of these key signaling components and to understand the downstream physiological responses.

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Propyl (4-chloro-1H-indol-3-yl)acetate Synthesis

Traditional synthetic routes for indole (B1671886) derivatives, such as the Fischer indole synthesis, often rely on harsh conditions, toxic catalysts, and volatile organic solvents. orientjchem.org Future research will likely prioritize the development of environmentally benign synthetic methodologies. Green chemistry approaches could include:

One-Pot Multicomponent Reactions: Designing a synthesis where multiple starting materials react in a single step to form the final product. This approach, which has been successfully used for other complex indole derivatives, reduces waste, energy consumption, and reaction time. nih.gov

Use of Greener Catalysts and Solvents: Investigating the use of solid acid catalysts, biocatalysts, or safer solvents like water or ionic liquids to replace hazardous reagents like strong acids and chlorinated solvents. nih.govresearchgate.net

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner product formation with reduced energy input.

Adopting these principles would not only make the production of this compound more sustainable and cost-effective but also align with the growing demand for environmentally responsible chemical manufacturing.

Advanced Mechanistic Investigations of Its Biological Effects at the Molecular Level

While indole-3-acetic acid derivatives are known for their biological activities, the precise molecular mechanisms of this compound are not yet fully elucidated. Future investigations should move beyond preliminary screening to pinpoint its specific molecular interactions. Key research areas include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or nucleic acids with which the compound interacts.

Enzyme Kinetics and Inhibition Studies: If an enzymatic target is identified, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive) and provide insights for further optimization.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the structure of the compound bound to its biological target. This would offer a precise, atomic-level understanding of the interaction and guide the rational design of more potent and selective analogs.

Cellular Pathway Analysis: Employing transcriptomics and metabolomics to understand how the compound affects global cellular pathways and networks, revealing downstream effects beyond the primary target.

These advanced studies are crucial for translating initial biological findings into a comprehensive understanding of the compound's mode of action.

Exploration of Novel Biological Targets and Therapeutic Pathways Beyond Current Scope

The structural motif of this compound suggests it could interact with a wide range of biological targets. The indole nucleus is a privileged scaffold found in many biologically active compounds, including anti-inflammatory agents and kinase inhibitors. orientjchem.orgnih.gov Future research should systematically explore its potential in various therapeutic areas.

Potential areas for investigation include:

Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores. Screening the compound against a panel of kinases could reveal activity relevant to oncology or inflammatory diseases. nih.gov

Antimicrobial and Antifungal Activity: Indole derivatives have shown promise as antimicrobial and antifungal agents. nih.gov Testing this compound against a broad spectrum of pathogenic bacteria and fungi could uncover new infectious disease applications.

Neurodegenerative Diseases: Given that some indole derivatives can modulate pathways relevant to neurodegeneration, such as acetylcholinesterase inhibition, exploring its effects in models of diseases like Alzheimer's could be a fruitful avenue. nih.gov

This broad-based screening approach increases the probability of discovering novel and unexpected therapeutic applications for the compound.

Integration of In Silico and High-Throughput Experimental Approaches for Rational Compound Design

Modern drug discovery leverages the synergy between computational modeling and experimental screening. For this compound, this integrated approach can accelerate the discovery of new derivatives with improved properties.

| Research Approach | Description | Potential Outcome |

| In Silico Modeling | Using computational methods like molecular docking and molecular dynamics to predict how the compound and its virtual analogs bind to specific biological targets. nih.gov | Prioritization of derivatives for synthesis, reducing time and cost. |

| High-Throughput Screening (HTS) | Rapidly testing a large library of compounds (including derivatives of the lead molecule) for activity against a specific biological target or in a cellular assay. | Identification of "hit" compounds with desired biological activity from a large pool of candidates. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the chemical structure of compounds with their biological activity to predict the activity of new, unsynthesized molecules. | Guiding the design of new derivatives with enhanced potency and selectivity. |

By combining these computational and experimental techniques, researchers can more efficiently navigate the chemical space around the this compound scaffold to design and identify next-generation compounds with optimized therapeutic potential.

Potential for Derivatization into High-Value Research Reagents and Agrochemical Tools

Beyond direct therapeutic applications, this compound serves as a valuable chemical intermediate for creating specialized tools for research and agriculture. arborpharmchem.com

Research Reagents: The indole scaffold can be modified to create fluorescent probes, affinity labels, or photo-crosslinkers. These reagents are invaluable for studying biological systems, allowing researchers to visualize cellular processes or identify protein-protein interactions.

Agrochemicals: The biological activity of indole derivatives extends to plant and fungal biology. j-morphology.com Derivatization could lead to the development of novel herbicides, pesticides, or plant growth regulators. For example, modifying the ester and chloro-substituents could fine-tune the compound's activity and selectivity for specific agricultural pests or crops. The known anti-oomycete activity of some indole derivatives highlights their potential in controlling plant pathogens like Phytophthora capsici. j-morphology.com

The versatility of the this compound structure makes it a promising starting point for the development of a wide array of high-value chemical products.

Q & A

Q. What are the optimal synthetic routes for preparing propyl (4-chloro-1H-indol-3-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves esterification of 4-chloroindole-3-acetic acid with propanol under acidic catalysis. For example, refluxing with chloranil in xylene (25–30 hours) followed by purification via recrystallization from methanol can yield the ester . Key parameters to optimize include:

- Catalyst selection (e.g., sulfuric acid vs. p-toluenesulfonic acid).

- Solvent polarity (xylene vs. toluene).

- Reaction time (monitored by TLC/HPLC to prevent over-oxidation).

Q. How can X-ray crystallography and SHELX software be applied to confirm the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are used to solve the structure by analyzing diffraction data. For example, the indole core and ester group geometry can be validated via bond angles and torsional parameters .

- Critical parameters : R-factor (<0.05), data-to-parameter ratio (>15), and mean C–C bond length (e.g., 1.54 Å in ).

Advanced Research Questions

Q. How do substituents (e.g., 4-chloro vs. 4-fluoro) on the indole ring influence the compound’s electronic properties and reactivity?

Methodological Answer: Comparative studies using density functional theory (DFT) and spectroscopic methods (e.g., UV-Vis, NMR) can reveal substituent effects. For instance:

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

Q. What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Molecular docking : Screen against indole-binding targets (e.g., serotonin receptors) using AutoDock Vina.

- QSAR models : Correlate logP values (calculated ~2.1) with cell permeability using ADMET predictors .

Additional Methodological Notes

- Chromatographic Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Retention time typically ranges 8–10 minutes under 1 mL/min flow .

- Stability Testing : Monitor ester hydrolysis under physiological conditions (pH 7.4, 37°C) via LC-MS to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.